4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-(3-phenoxyphenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAIXQCQZIYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out under copper(I) catalysis, which facilitates the formation of the triazole ring. The phenoxyphenyl group can be introduced through the use of a suitable phenoxyphenyl azide or alkyne precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonitrile group, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced triazole derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and phenoxyphenyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile, highlighting substituent variations, physical properties, and synthesis yields:
Structural and Physicochemical Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl derivative (melting point: 190–192°C) exhibits a higher melting point than the p-tolyl analog (173–175°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the electron-withdrawing fluorine substituent .
- Methoxy and methyl groups (electron-donating) reduce crystallinity compared to halogens, as seen in the lower melting point of the p-tolyl derivative .
Synthetic Yields :
- Safety and Handling: Unlike its analogs, this compound has a comprehensive SDS, emphasizing precautions against inhalation, skin contact, and incompatibility with strong oxidizers .
Biological Activity
4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, particularly its anticancer and antimicrobial activities, as well as its potential applications in treating various diseases.
Chemical Structure and Properties
The chemical formula of this compound is C15H10N4O, with a molecular weight of 262.27 g/mol. The structure features a triazole ring that is known for its ability to interact with biological targets due to its unique electronic properties and the potential for modification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, research indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the activity of triazole hybrids against non-small-cell lung cancer (NSCLC), revealing that certain derivatives displayed an IC50 value as low as 6.06 μM. These compounds induced apoptosis and increased reactive oxygen species (ROS) production in treated cells, suggesting a mechanism involving oxidative stress and cell death pathways .
Table 1: Summary of Anticancer Activities of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5i | H460 | 6.06 | Induces apoptosis, ROS generation |
| 1d | Trypanosoma cruzi | 0.21 | Potent anti-parasitic activity |
| 4a | Jurkat T-cells | Not specified | DNA damage and mitochondrial disruption |
Antimicrobial Activity
The antimicrobial properties of triazoles are also notable. Studies have shown that derivatives can exhibit activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study on triazole derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains like E. coli and Pseudomonas aeruginosa. For example, one derivative displayed an MIC of 0.0063 μmol/mL against E. coli .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen Tested | MIC (μmol/mL) | Comparison to Standard |
|---|---|---|---|
| Hybrid A | E. coli | 0.0063 | Comparable to ceftriaxone |
| Hybrid B | Pseudomonas aeruginosa | 0.0125 | Effective |
Structure-Activity Relationship (SAR)
The biological activity of triazoles can be significantly influenced by their structural modifications. Research into the SAR of triazole derivatives has shown that electron-donating or withdrawing groups can enhance or diminish their biological efficacy.
Key Findings
- Electron-donating groups tend to increase lipophilicity and improve cell membrane permeability.
- Electron-withdrawing groups may enhance binding affinity to specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
